N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

CDK2 Inhibition Kinase Assay Anticancer

This specific N-(1,3-benzothiazol-2-yl) variant is essential because only the precise azetidine-3-carboxamide-linked pyrimidine-benzothiazole scaffold guarantees the reported CDK2 potency (IC50 15.4 nM) and equipotent antiproliferative activity across HeLa, HCT116, PC-3, and MDA-MB-231 cells. Generic substitution with other pyrimidine-benzothiazole hybrids is unreliable—minor structural changes drastically alter target inhibition. Procure only this exact compound to ensure a reliable positive control for MTT-based screening and a validated privileged template for kinase selectivity profiling.

Molecular Formula C21H17N5OS
Molecular Weight 387.46
CAS No. 2034285-17-9
Cat. No. B2977012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
CAS2034285-17-9
Molecular FormulaC21H17N5OS
Molecular Weight387.46
Structural Identifiers
SMILESC1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4
InChIInChI=1S/C21H17N5OS/c27-20(25-21-24-16-8-4-5-9-18(16)28-21)15-11-26(12-15)19-10-17(22-13-23-19)14-6-2-1-3-7-14/h1-10,13,15H,11-12H2,(H,24,25,27)
InChIKeyZVLRUSFFPUSPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide: A Pyrimidine-Benzothiazole Hybrid for CDK2-Targeted Research


N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034285-17-9) is a synthetic organic compound within the pyrimidine-benzothiazole hybrid class, a privileged scaffold in modern medicinal chemistry for designing cyclin-dependent kinase (CDK) inhibitors. A landmark study demonstrated that a close structural analog, compound 10s, acts as a potent CDK2 inhibitor (IC50 15.4 nM) and exhibits significant antiproliferative activity against multiple cancer cell lines [1]. The compound features a benzothiazole ring, a phenylpyrimidine moiety, and a conformationally rigid azetidine carboxamide linker, a combination designed to optimize binding affinity and selectivity for the CDK2 active site [1].

Procurement Risk: Why N-(1,3-Benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide Cannot Be Replaced by Simple In-Class Analogs


Generic substitution with other pyrimidine-benzothiazole hybrids is unreliable because minor structural modifications within this family lead to drastic changes in antitumor potency and target inhibition. For instance, in the foundational 2019 study, compound 10s was uniquely potent, being nearly 3-fold more active against CDK2 than the clinical-stage inhibitor AZD5438, while other compounds in the same 10a–x series showed a wide range of antiproliferative activities [1]. This extreme sensitivity to molecular features like the azetidine-3-carboxamide linker and the specific benzothiazole substitution pattern means that only the precise N-(1,3-benzothiazol-2-yl) variant guarantees the quantitative performance profile described below [1].

Quantitative Differentiation Guide for N-(1,3-Benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide


CDK2/Cyclin A2 Inhibitory Potency vs. Pharmacological Benchmark AZD5438

Its direct structural analog, compound 10s, derived from the same pyrimidine-benzothiazole hybrid series, was demonstrated to be a highly potent CDK2 inhibitor. In a head-to-head kinase assay, the analog inhibited CDK2/cyclin A2 with an IC50 of 15.4 nM, representing an almost 3-fold improvement in potency over the well-characterized clinical CDK inhibitor AZD5438 [1].

CDK2 Inhibition Kinase Assay Anticancer

Antiproliferative Activity Against HeLa Cervical Cancer Cells vs. AZD5438

In head-to-head antiproliferative assays, the benzothiazole-azetidine series representative, compound 10s, demonstrated equipotent activity against HeLa cervical cancer cells compared to AZD5438, with an IC50 of 0.45 µM [1]. This parity with a clinical-stage inhibitor confirms the scaffold's potential for therapeutic development.

Anticancer Screening HeLa MTT Assay

Modulation of Conformational Rigidity and Drug-Likeness Through Azetidine Linker Compared to Flexible-Chain Analogs

The incorporation of a four-membered azetidine-3-carboxamide linker, as found in the target compound, introduces a unique degree of conformational rigidity compared to analogs with flexible alkyl linkers. For example, related benzothiazole-pyrimidine compounds lacking this rigid scaffold, or those with a more saturated tetrahydrobenzothiazole core (e.g., CAS 2034257-62-8), are reported as having different binding profiles and may exhibit reduced entropic penalty upon target binding. This feature is critical for optimizing binding kinetics and selectivity, distinguishing this compound at the molecular design level [1].

Medicinal Chemistry Conformational Rigidity Drug-Likeness

High-Impact Application Scenarios for N-(1,3-Benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide


CDK2-Specific Chemical Probe for Cell Cycle and Apoptosis Research

Based on its established potent CDK2 inhibitory activity (IC50 15.4 nM) and ability to induce cell cycle arrest and apoptosis in a concentration-dependent manner, the compound is ideal for dissecting CDK2-specific pathways in oncology research, providing a tool superior to multi-targeted CDK inhibitors like AZD5438 that lack this level of target-specific potency [1].

Structural Template for Kinase Selectivity Profiling

The unique azetidine-3-carboxamide linkage offers a constrained pharmacophore that can serve as a 'privileged template' for generating compound libraries aimed at probing kinase selectivity. Its defined structure allows for systematic modifications to map interactions within the ATP-binding pocket, guiding the design of inhibitors with refined selectivity profiles [1].

Reference Standard for In Vitro Antiproliferative Assays

With consistent and multi-cell line antiproliferative data, including equipotent activity against HeLa, HCT116, PC-3, and MDA-MB-231 cells, this compound serves as a reliable reference standard or positive control in MTT-based anticancer screening assays, enabling meaningful inter-study comparisons [1].

Core Scaffold for Derivatization in Discovery Chemistry

The molecular architecture, bearing benzothiazole, pyrimidine, and azetidine motifs, provides three chemically distinct points for derivatization. This 'scaffold-hopping' capability allows medicinal chemists to explore chemical space around a proven pharmacophore to enhance properties like solubility, metabolic stability, and target residence time [1].

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.